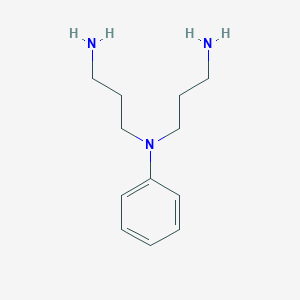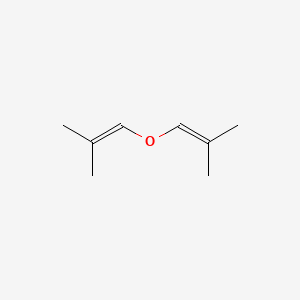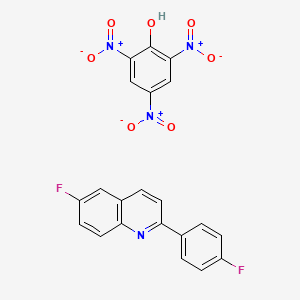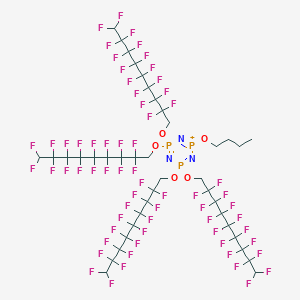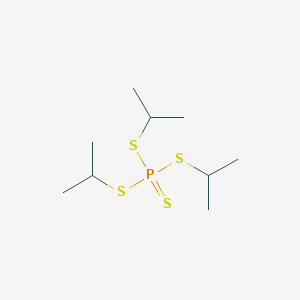
Tripropan-2-yl phosphorotetrathioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C9H21PS4 It is characterized by its unique structure, which includes a phosphorotetrathioate group bonded to three propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tripropan-2-yl phosphorotetrathioate typically involves the reaction of phosphorus pentasulfide with propan-2-ol under controlled conditions. The reaction proceeds as follows: [ \text{P}4\text{S}{10} + 6 \text{C}_3\text{H}_8\text{O} \rightarrow 4 \text{(C}_3\text{H}_7\text{O})_3\text{PS}_4 + 2 \text{H}_2\text{S} ] This reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Tripropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioate oxides.
Reduction: Reduction reactions can convert the phosphorotetrathioate group to phosphorodithioate.
Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.
Major Products:
Oxidation: Phosphorotetrathioate oxides.
Reduction: Phosphorodithioate derivatives.
Substitution: Various alkyl or aryl phosphorotetrathioates.
Applications De Recherche Scientifique
Tripropan-2-yl phosphorotetrathioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tripropan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved include the inhibition of phosphatase activity and the modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Tripropan-2-yl phosphorotetrathioate can be compared with other similar compounds such as:
Tripropan-2-yl phosphorodithioate: Similar in structure but contains fewer sulfur atoms.
Tripropan-2-yl phosphorotrithioate: Contains one less sulfur atom compared to this compound.
Tripropan-2-yl phosphoropentathioate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific number of sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
2386-41-6 |
|---|---|
Formule moléculaire |
C9H21PS4 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
tris(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21PS4/c1-7(2)12-10(11,13-8(3)4)14-9(5)6/h7-9H,1-6H3 |
Clé InChI |
GYQKYJKFOKWNED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SP(=S)(SC(C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


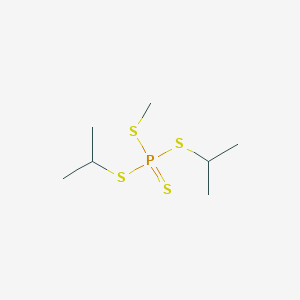

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

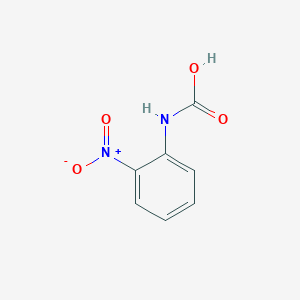
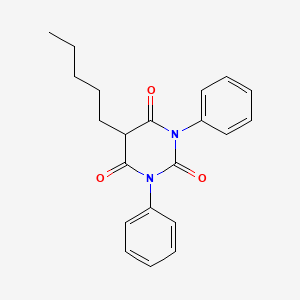

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)

